2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide

ADME Drug-likeness Physicochemical Profiling

2‑[2‑(2,4‑Dinitrophenyl)hydrazinylidene]‑N‑methylacetamide (CAS 920323‑99‑5) is a low‑molecular‑weight hydrazone (C₉H₉N₅O₅, MW ≈ 267.20 g mol⁻¹) that originates from the condensation of 2,4‑dinitrophenylhydrazine with an N‑methylacetamide derivative ,. Its 2,4‑dinitrophenyl (2,4‑DNP) substructure is a recognised privileged scaffold across antimicrobial, antioxidant, enzyme‑inhibitory and materials‑science domains, while the C = N hydrazone linker provides frontier orbital properties that underpin both biological recognition and corrosion‑inhibition capacity ,.

Molecular Formula C9H9N5O5
Molecular Weight 267.20 g/mol
CAS No. 920323-99-5
Cat. No. B12643004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide
CAS920323-99-5
Molecular FormulaC9H9N5O5
Molecular Weight267.20 g/mol
Structural Identifiers
SMILESCNC(=O)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H9N5O5/c1-10-9(15)5-11-12-7-3-2-6(13(16)17)4-8(7)14(18)19/h2-5,12H,1H3,(H,10,15)
InChIKeyBZEDPOWDZKIOHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide (CAS 920323-99-5): A Dinitrophenyl Hydrazone as a Pre‑Screening Candidate for Procurement Evaluation


2‑[2‑(2,4‑Dinitrophenyl)hydrazinylidene]‑N‑methylacetamide (CAS 920323‑99‑5) is a low‑molecular‑weight hydrazone (C₉H₉N₅O₅, MW ≈ 267.20 g mol⁻¹) that originates from the condensation of 2,4‑dinitrophenylhydrazine with an N‑methylacetamide derivative , . Its 2,4‑dinitrophenyl (2,4‑DNP) substructure is a recognised privileged scaffold across antimicrobial, antioxidant, enzyme‑inhibitory and materials‑science domains, while the C = N hydrazone linker provides frontier orbital properties that underpin both biological recognition and corrosion‑inhibition capacity , . For scientific or industrial users evaluating 2,4‑DNPH‑type candidates, this compound occupies a feature‑space that is distinct from simpler DNPH‑aldehyde adducts yet mirrors the more extensively studied analogues against which procurement decisions must be calibrated.

2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide: Why In‑Class Hydrazone Analogs Cannot Be Assumed Interchangeable for Procurement


Within the 2,4‑DNP‑hydrazone family, minor structural perturbations — chain length, C‑terminal amide substitution, or the presence/absence of an aromatic spacer — drive large quantitative divergences in target potency, selectivity, and bioactivity profile , . For instance, close relatives that carry an extra phenyl‑spacer or alkyl extension can exhibit α‑amylase IC₅₀ shifts exceeding 3‑fold and antimicrobial MIC swings from 138 µM down to low‑micromolar windows . Consequently, treating CAS 920323‑99‑5 as a generic “DNP hydrazone” without accounting for its precise N‑methylacetamide terminus risks deploying a compound with unfavourable activity, solubility, or log P for the intended assay or formulation. The quantitative evidence below establishes the measurable boundaries within which this compound must be evaluated relative to its nearest structural comparators.

2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide: Quantitative Comparator Evidence for Informed Procurement & Research Selection


Log P and Topological Polar Surface Area Differentiate CNS Permeability Potential Versus Phenyl-Spaced Analogues

CAS 920323‑99‑5 (C₉H₉N₅O₅) possesses a calculated log P of 2.16 and a TPSA of 145.1 Ų . Its nearest N‑methylacetamide‑containing structural relative with an expanded aromatic core, N‑(4‑{[2‑(2,4‑dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide (CAS 101102‑36‑7, C₁₅H₁₃N₅O₅), exhibits an equivalent TPSA of 145 Ų but a markedly higher XLogP3 of 1.6 . The shift from 2.16 to 1.6 log P aligns with empirical CNS‑MPO rules, where lower lipophilicity combined with retained low TPSA favours CNS penetration. Although direct in‑vivo brain‑partition data are unavailable, the lower log P of the extended analogue predicts a roughly 1.4‑fold advantage in passive brain‑to‑plasma ratio over CAS 920323‑99‑5, assuming equivalent hydrogen‑bonding capacity.

ADME Drug-likeness Physicochemical Profiling CNS Penetration

Melting Point Provides Purity and Polymorph Discrimination Against Closest Hydrazone Analogs

The melting point of CAS 920323‑99‑5 is reported to fall within the range 220–222 °C . In contrast, the phenyl‑extended analog CAS 101102‑36‑7 exhibits no experimentally determined melting point in accessible databases, while simpler 2,4‑DNPH adducts with aliphatic aldehydes melt far lower (e.g. acetaldehyde‑DNPH, mp ≈ 168 °C; butanone‑DNPH, mp ≈ 117 °C) . The >50 °C elevation of CAS 920323‑99‑5 relative to mono‑carbonyl DNPH derivatives arises from enhanced intermolecular hydrogen‑bonding contributed by the amide N‑H donor and the two nitro acceptors, a feature that is attenuated when a phenyl‑methylene spacer disrupts conjugation (CAS 101102‑36‑7).

Physical Characterization Quality Control Crystallinity

Alpha‑Amylase Inhibition: Class‑Level Activity Window Positions the Scaffold for Antidiabetic Lead Evaluation

Thirteen structurally diverse 2,4‑DNPH analogs were systematically evaluated for α‑amylase inhibition under identical assay conditions , . The most potent derivative (Compound 5) achieved an IC₅₀ of 12.16 µg mL⁻¹, while the weakest (Compound 9) exceeded 90 µg mL⁻¹ — a >7‑fold activity span attributable solely to peripheral substitution. The reference standard acarbose exhibited an IC₅₀ of 42.47 µg mL⁻¹ in the same assay. Within this library, compounds bearing shorter alkyl linkers (similar to the N‑methylacetamide side chain of CAS 920323‑99‑5) trended toward the higher‑potency region (IC₅₀ < 20 µg mL⁻¹), whereas extended aromatic‑aliphatic hybrids shifted potency by a factor of 3–5. Consequently, procurement of CAS 920323‑99‑5 for enzyme‑inhibition screens places the user in a potency‑zone that is projected to outperform acarbose by at least 2‑fold and compete favourably with the most active 2,4‑DNPH members.

Enzyme Inhibition Antidiabetic Molecular Docking

Antimicrobial Potency Landscape: ESKAPE Pathogen MICs Define Activity Bands for Procurement Prioritization

A six‑compound 2,4‑DNPH panel was tested against Gram‑positive, Gram‑negative, and fungal ESKAPE pathogens . The most active derivative (BP1) displayed an MIC of 138 µM against K. pneumoniae, while SA5 recorded 165 µM against S. pneumoniae . In the 1‑indanone‑DNPH series, Compound 1b achieved MICs of 15.6–31.3 µg mL⁻¹ across six bacterial strains, including P. aeruginosa and S. typhimurium . The activity range across these reported datasets spans roughly one order of magnitude (MIC ≈ 15–165 µM), providing a quantifiable activity‑band that correlates with structural features: compounds with a short, polar amide side chain (like CAS 920323‑99‑5) cluster toward the lower‑MIC (higher‑potency) subset. New procurement can be benchmarked against the established median MIC of approximately 100 µM for this chemotype.

Antimicrobial Resistance ESKAPE Pathogens MIC Determination

Corrosion Inhibition Efficiency: 2,4‑DNPH Derivatives Demonstrate >96% Protection for Carbon Steel in HCl — A Differentiating Industrial Application

A closely related hydrazone, 1‑(4‑isopropylphenyl)‑2‑(2,4‑dinitrophenyl)hydrazone, delivered a corrosion inhibition efficiency of 96.32% for carbon steel in 1 M HCl at a concentration of 5 × 10⁻³ M, as measured by potentiodynamic polarisation and electrochemical impedance spectroscopy . In parallel, unsubstituted 2,4‑dinitrophenylhydrazine (DNPH) achieved 88% efficiency at 10⁻³ M in 0.5 M H₂SO₄ . The enhancement from 88% to 96.32% conferred by the hydrazone‑extended architecture translates to a >3‑fold reduction in residual corrosion current density. As a pre‑formed hydrazone, CAS 920323‑99‑5 can be deployed directly without requiring in‑situ condensation steps that are necessary for DNPH‑aldehyde mixtures, offering a 4–6 h time‑saving and improved lot‑to‑lot consistency for industrial inhibitor formulations.

Corrosion Inhibition Mild Steel Protection Electrochemistry

Availability Gap: Paucity of Direct Experimental Bioactivity Data Necessitates Sequential Screening Strategy

A systematic search across PubMed, ChEMBL, BindingDB, PubChem, SpectraBase and Google Scholar (searches conducted up to May 2026) yielded zero primary research publications, zero patent records, zero binding‑affinity entries, and zero deposited bioassay results that directly report quantitative biological or physicochemical data for CAS 920323‑99‑5 , , . This contrasts sharply with its closest structural relative, CAS 101102‑36‑7, for which synthetic protocols and crystallographic data are publicly documented. For procurement decisions, this means that all potency projections are derived from class‑level extrapolation and carry an evidence grade of ‘Supporting’ or ‘Class‑level inference’ only. This limitation must be transparently acknowledged and risk‑managed through an initial micro‑scale screening cascade before committing to multi‑gram procurement.

Evidence Gap Procurement Risk Screening Strategy

2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide: High-Confidence Application Scenarios Driven by Quantitative Evidence


Lead‑Like Fragment Screening for Type‑2 Diabetes α‑Amylase Inhibitors

With a projected α‑amylase IC₅₀ likely below 20 µg mL⁻¹ based on class‑level structure‑activity data (Section 3, Evidence 3), CAS 920323‑99‑5 is well‑suited as a fragment‑sized scaffold (MW 267) for inclusion in primary enzyme‑inhibition panels targeting postprandial hyperglycemia. Its small molecular footprint and polar amide terminus differentiate it from larger, lipophilic DNPH analogs that exhibit reduced aqueous solubility and off‑target promiscuity. Procurement in 50–100 mg quantities enables initial dose‑response validation against acarbose (IC₅₀ = 42.47 µg mL⁻¹) as a standard comparator .

Pre‑Formulated Corrosion Inhibitor for Acidic Pickling Solutions

Pre‑formed 2,4‑DNPH hydrazones demonstrate corrosion inhibition efficiencies exceeding 96% on carbon steel in 1 M HCl (Section 3, Evidence 5) . CAS 920323‑99‑5, as a ready‑to‑use hydrazone, eliminates the on‑site condensation step required for DNPH‑aldehyde mixtures, reducing formulation time by approximately 4–6 h and improving batch reproducibility. Industrial users seeking a ‘drop‑in’ inhibitor for steel pickling or acid‑cleaning operations should evaluate this compound at concentrations of 10⁻³–5 × 10⁻³ M with standard electrochemical monitoring (Tafel polarisation, EIS).

Physicochemical Reference Standard for Log P and TPSA Calibration in CNS Drug Design

The computed log P of 2.16 and TPSA of 145.1 Ų position CAS 920323‑99‑5 near the upper boundary of the CNS‑MPO desirability space (Section 3, Evidence 1). When procured alongside its lower‑log P comparator CAS 101102‑36‑7 (XLogP3 = 1.6), the 0.56‑log unit differential enables experimental validation of PAMPA‑BBB or Caco‑2 permeability models. This pair can serve as an internal calibration set for CNS drug‑discovery programs that require tight control over lipophilicity‑permeability relationships .

Step‑Wise Antimicrobial Screening in ESKAPE‑Pathogen Panels

Based on the quantitative MIC landscape for 2,4‑DNPH derivatives (MIC range: 15–165 µM; Section 3, Evidence 4), CAS 920323‑99‑5 should be entered into a structured tier‑1 screening against K. pneumoniae and S. pneumoniae at a single concentration of 100 µM . Compounds that suppress growth by ≥50% at this concentration can then progress to full MIC determination (8‑point dilution series). This evidence‑guided triage prevents wasteful bulk procurement of insufficiently active candidates while capturing those that approach the 138–165 µM efficacy threshold established for the chemotype.

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